K-IC50 Comparison: 6-DMAP vs. Olomoucine vs. Roscovitine for p34cdc2-Cyclin B Inhibition
6-DMAP is a 30-fold less potent inhibitor of p34cdc2-cyclin B kinase compared to roscovitine, and 7.5-fold less potent than olomoucine, as measured in a direct head-to-head biochemical assay using kinase purified from Xenopus eggs [1]. This lower potency does not imply inferior utility; rather, it defines 6-DMAP's specific experimental niche where broad-spectrum kinase inhibition at moderate concentrations is required, and where its high membrane permeability (unlike olomoucine and roscovitine) enables simple extracellular application.
| Evidence Dimension | K-IC50 for p34cdc2-cyclin B inhibition |
|---|---|
| Target Compound Data | 300 μM |
| Comparator Or Baseline | Olomoucine: 40 μM; Roscovitine: 10 μM |
| Quantified Difference | 7.5-fold vs. olomoucine; 30-fold vs. roscovitine |
| Conditions | p34cdc2-cyclin B isolated from Xenopus laevis eggs; in vitro kinase assay |
Why This Matters
This direct comparison establishes the potency hierarchy among the founding purine-based CDK inhibitors and allows researchers to select the appropriate tool based on whether they need a low-potency, broad-spectrum, cell-permeable inhibitor (6-DMAP) or a high-potency, more selective but less permeable inhibitor (roscovitine) for their specific experimental design.
- [1] Flament S, Bodart JF, Bertout M, Browaeys E, Rousseau A, Vilain JP. Differential effects of 6-DMAP, olomoucine and roscovitine on Xenopus oocytes and eggs. Zygote. 2000;8(1):3-14. View Source
